molecular formula C14H16Cl2N2O5S B2442511 Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-54-4

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2442511
CAS No.: 318469-54-4
M. Wt: 395.25
InChI Key: XNZLSQSAAQKKDU-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and an ethyl ester group, making it a versatile molecule for chemical synthesis and research applications.

Properties

IUPAC Name

ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLSQSAAQKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps, starting with the preparation of the piperazine ring. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 2,4-Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dichlorobenzenesulfonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl acetate group undergoes controlled hydrolysis under basic or acidic conditions:

Conditions Products Yield Key Observations
1M NaOH, 25°C, 4hSodium 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate92%Complete ester cleavage without sulfonamide degradation
6M HCl, reflux, 12h2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetic acid85%Minor decomposition of piperazinone observed at >15h

This reactivity enables the generation of water-soluble derivatives for biological testing.

Nucleophilic Substitution at Piperazine

The 3-oxopiperazine ring participates in nucleophilic reactions, particularly at the N-4 position:

Alkylation

Reaction with methyl iodide in DMF (K₂CO₃, 60°C, 6h) yields N⁴-methyl-3-oxopiperazine derivatives (78% yield). Steric hindrance from the dichlorophenylsulfonyl group limits further alkylation.

Acylation

Treatment with acetyl chloride (pyridine, 0°C → RT, 2h) selectively acetylates the N-4 position (83% yield). Competing reactions at the ester group are suppressed under these conditions.

Reduction Reactions

The 3-oxopiperazine moiety is reducible under catalytic hydrogenation:

Catalyst Conditions Product Yield Notes
Pd/C (5%)H₂ (1 atm), EtOH, 25°C3-Hydroxypiperazine derivative68%Partial racemization observed
PtO₂H₂ (3 atm), THF, 50°CFully saturated piperidine analog94%Complete sulfonamide retention

Reduction pathways are critical for generating bioactive metabolites .

Sulfonamide Group Reactivity

The 2,4-dichlorophenylsulfonyl group exhibits limited electrophilicity but participates in:

Desulfonation

Under strong alkaline conditions (NaOH 10M, CuO, 180°C, 24h), desulfonation occurs (56% yield), producing a free piperazine intermediate.

Halogen Exchange

Reaction with NaI in acetone (reflux, 48h) replaces para-chlorine with iodine (62% yield) . Meta-chlorine remains intact due to steric protection.

Ester Group Transformations

The ethyl acetate side chain participates in transesterification and Claisen-type reactions:

Reagent Conditions Product Yield
MeOH, H₂SO₄ (cat.)Reflux, 8hMethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate89%
LDA, THF, -78°C1. LDA; 2. R-X quenchα-Substituted derivatives (R = alkyl, aryl)40–72%

Ring-Opening Reactions

The piperazinone ring undergoes controlled cleavage:

Acidic Hydrolysis

Concentrated HCl (110°C, 6h) produces N-(2,4-dichlorophenylsulfonyl)ethylenediamine and glycolic acid derivatives (51% combined yield).

Enzymatic Degradation

Incubation with porcine liver esterase (pH 7.4, 37°C, 24h) generates ring-opened metabolites via sequential ester hydrolysis and β-elimination .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic ring:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°C4-Biphenylsulfonyl derivatives63%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylated piperazine analogs58%

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2, 37°C) show:

  • Ester hydrolysis t₁/₂ : 42 min

  • Sulfonamide stability : >98% intact after 24h

In blood plasma (pH 7.4, 37°C):

  • Primary metabolite : Hydrolyzed carboxylic acid (t₁/₂ = 28 min)

  • Secondary degradation : Piperazinone ring oxidation (t₁/₂ = 6h)

This compound’s reactivity profile makes it a versatile intermediate for synthesizing pharmacologically active molecules, particularly enzyme inhibitors targeting sulfonamide-sensitive pathways . Recent advances in catalytic systems have improved yields for challenging transformations like para-selective halogen exchange .

Scientific Research Applications

Chemistry

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Esterification : The compound can be used to synthesize esters that are valuable in pharmaceuticals and agrochemicals.
  • Sulfonylation Reactions : Its sulfonyl group can facilitate the introduction of sulfonic acid functionalities into other compounds.

Biology

In biological research, this compound has shown promise in several areas:

  • Enzyme Inhibition Studies : The sulfonyl group may interact with enzyme active sites, potentially inhibiting their activity. This characteristic is useful for studying metabolic pathways and developing drugs targeting specific enzymes.
  • Protein-Ligand Interaction Studies : The compound can be employed to investigate how small molecules interact with proteins, aiding in drug design and discovery.

Industry

In industrial applications, this compound is utilized in:

  • Specialty Chemicals Production : It can be incorporated into formulations for coatings, adhesives, and plastics.
  • Advanced Materials Development : The compound's unique properties make it suitable for creating materials with specific functionalities.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Achieved through cyclization of appropriate diamines.
  • Introduction of the Sulfonyl Group : Involves sulfonylation using 2,4-dichlorobenzenesulfonyl chloride under basic conditions.
  • Esterification : Finalized by reacting the resulting compound with ethyl acetate in the presence of a catalyst.

Industrial Production Techniques

For large-scale production, optimized reaction conditions are crucial. Techniques such as continuous flow reactors and high-throughput screening for catalyst selection enhance yield and purity.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

StudyApplicationFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityInvestigated derivatives showing promising inhibitory effects on cancer cell lines .
Recent Advances in Synthesis (2025)Synthetic MethodologiesDiscussed optimized conditions for high-yield synthesis of related compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dichlorophenyl)acetate: Similar in structure but lacks the piperazine ring and sulfonyl group.

    2,4-Dichlorobenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.

    Piperazine derivatives: Various piperazine derivatives with different substituents can be compared for their biological activity and chemical properties.

Uniqueness

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is unique due to the combination of the piperazine ring, sulfonyl group, and ethyl ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS: 318469-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H16Cl2N2O5SC_{14}H_{16}Cl_2N_2O_5S with a molecular weight of approximately 395.3 g/mol. It features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, likely due to its ability to induce apoptosis or inhibit cell proliferation.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various piperazine derivatives, including this compound. The compound demonstrated significant activity against several cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-15 (Colon)12.5
A431 (Skin)10.0
Jurkat (Leukemia)15.0

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A recent animal study evaluated the efficacy of this compound in tumor-bearing mice. The results showed a significant reduction in tumor size compared to the control group, suggesting that the compound may inhibit tumor growth via apoptosis induction.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound through repeated-dose toxicity tests in rats. No significant adverse effects were observed on cardiovascular or central nervous systems at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how can purification be optimized?

Answer: The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and esterification. A validated protocol includes:

  • Sulfonylation : Reacting piperazine derivatives with 2,4-dichlorophenylsulfonyl chloride under basic conditions (e.g., potassium carbonate in ethanol) .
  • Acetylation : Introducing the acetate group via ethyl bromoacetate in the presence of a base (e.g., triethylamine) to avoid side reactions .
  • Purification : Use silica gel column chromatography with a gradient elution system (e.g., ethyl acetate/petroleum ether, 1:1) to isolate the product. For higher purity, recrystallization from ethanol/water mixtures is recommended .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Yield optimization requires strict temperature control during reflux (e.g., 12 h at 80°C for sulfonylation) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the ethyl ester triplet at δ ~1.2 ppm (CH3) and quartet at δ ~4.1 ppm (CH2). The piperazinyl protons appear as multiplets between δ 3.0–4.0 ppm, while aromatic protons from the dichlorophenyl group resonate at δ 7.3–7.8 ppm .
    • ¹³C NMR : The carbonyl (C=O) of the 3-oxo-piperazine appears at δ ~165 ppm, and the ester carbonyl at δ ~170 ppm .
  • FT-IR : Confirm sulfonyl (S=O) stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, and ester C=O at ~1740 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the exact mass (e.g., calculated m/z 365.40 for C15H12Cl2N2O4S) .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound’s structure?

Answer: X-ray crystallography provides unambiguous confirmation of stereochemistry and intermolecular interactions. For example:

  • Crystal System : Monoclinic (P21/c) with unit cell parameters:

    ParameterValue
    a9.3890 Å
    b8.2430 Å
    c20.861 Å
    β100.72°
    Z4
  • Key Features : The 3-oxo-piperazine ring adopts a boat conformation, stabilized by hydrogen bonding between the sulfonyl oxygen and adjacent NH groups (distance: 2.89 Å) . Refinement using riding models for H-atoms ensures accuracy in electron density maps .

Methodological Tip : Optimize crystal growth via slow evaporation from dichloromethane/hexane mixtures. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. How can researchers address contradictory data in reaction optimization, such as inconsistent yields during acetylation?

Answer: Contradictions often arise from competing side reactions (e.g., ester hydrolysis or sulfonate displacement). Mitigation strategies include:

  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis .
  • Catalyst Screening : Test Lewis acids like ZnCl2 to enhance acetylation efficiency .
  • Kinetic Analysis : Perform time-course studies (e.g., HPLC monitoring) to identify optimal reaction duration. For example, extending reflux time beyond 12 h may degrade the product .

Case Study : A 48% yield was achieved by refluxing for 5 h with excess ethyl bromoacetate (1.2 equiv) and K2CO3 as a base, avoiding prolonged heating .

Q. What advanced chromatographic methods are suitable for impurity profiling, and how can co-eluting peaks be resolved?

Answer:

  • HPLC Conditions :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) with 1-octanesulfonate as an ion-pairing agent .
    • Detection : UV at 254 nm for sulfonyl and aromatic moieties.
  • Impurity Identification : Co-eluting peaks from byproducts (e.g., de-esterified acids or sulfonic acid derivatives) can be resolved via:
    • Gradient Elution : Ramp methanol from 50% to 80% over 20 min.
    • LC-MS/MS : Confirm impurities using fragmentation patterns (e.g., m/z 347.2 for the de-esterified analog) .

Example : Miconazole Nitrate impurity E (a structural analog) was resolved using a similar method, highlighting the need for method adaptability .

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